molecular formula C12H17ClN2 B1628517 3-Chloro-2-(3-methyl-1-piperidinyl)aniline CAS No. 915921-30-1

3-Chloro-2-(3-methyl-1-piperidinyl)aniline

Cat. No. B1628517
CAS RN: 915921-30-1
M. Wt: 224.73 g/mol
InChI Key: NKWBFZYHOQYFCC-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-methyl-1-piperidinyl)aniline, also known as 3-chloro-2-methylpiperidine, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is used in the synthesis of various compounds and has been found to possess a wide range of biochemical and physiological effects. The compound has been used in a variety of lab experiments, and its effects have been studied in depth. This article will explore the synthesis of 3-chloro-2-(3-methyl-1-piperidinyl)aniline, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Acidic Ionic Liquids in Synthesis

Acidic ionic liquids have been utilized as catalysts for the synthesis of functionalized piperidine derivatives, demonstrating the potential for 3-Chloro-2-(3-methyl-1-piperidinyl)aniline in similar reactions. These liquids show stability and reusability, highlighting their efficiency in the preparation of such compounds (Shaterian & Azizi, 2013).

Catalytic Reactions Involving Anilines

Anilines have been activated in reactions with dimethyl carbonate using acid-base bifunctional ionic liquids, suggesting that 3-Chloro-2-(3-methyl-1-piperidinyl)aniline could participate in or catalyze similar reactions due to its structural compatibility (Zhang et al., 2010).

Electrosynthesis and Properties

Research into the electrosynthesis of ring-substituted polyanilines, which involves piperidine rings, showcases the broad applications of piperidine derivatives in material science, potentially extending to 3-Chloro-2-(3-methyl-1-piperidinyl)aniline (Cattarin et al., 1988).

Anticancer Activity

Compounds synthesized from aniline derivatives, including those structurally similar to 3-Chloro-2-(3-methyl-1-piperidinyl)aniline, have been evaluated for their anticancer activity, demonstrating the potential for pharmaceutical applications (Subhash & Bhaskar, 2021).

Antimicrobial Agents

Schiff’s bases of anilines, including those related to piperidine structures, have been synthesized and evaluated as antimicrobial agents, highlighting the potential biological applications of 3-Chloro-2-(3-methyl-1-piperidinyl)aniline (Bairagi et al., 2009).

properties

IUPAC Name

3-chloro-2-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-4-3-7-15(8-9)12-10(13)5-2-6-11(12)14/h2,5-6,9H,3-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWBFZYHOQYFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588295
Record name 3-Chloro-2-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-30-1
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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